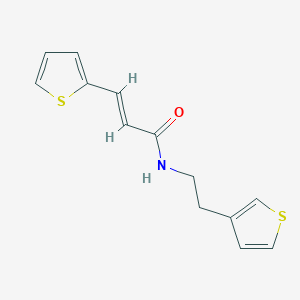

(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

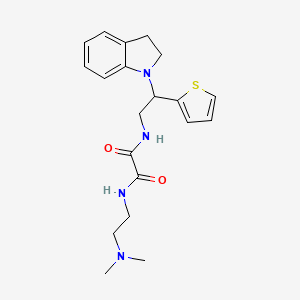

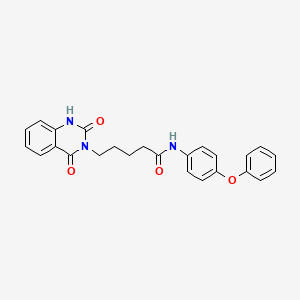

Thiophene derivatives are a class of organic compounds that have been widely studied due to their interesting properties and potential applications . They often feature a donor-acceptor-donor (DAD) architecture , which can be beneficial for various applications in organic electronics .

Synthesis Analysis

While the specific synthesis process for “(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide” is not available, thiophene derivatives can be synthesized through various methods. For example, 2-Thiopheneethylamine, a related compound, can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can greatly influence their properties. For instance, solvent characteristics can play a major role in determining the morphology of the organic material .Chemical Reactions Analysis

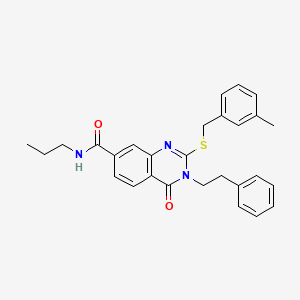

Thiophene derivatives can participate in various chemical reactions. For instance, sulfide oxidation tuning in thiophene-based copolymers has been reported for highly efficient photocatalytic hydrogen evolution .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by factors such as their molecular structure and the solvents used in their synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure determination of compounds closely related to "(E)-3-(thiophen-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide," showcasing the compound's relevance in crystallography and material science. For instance, Lee et al. (2009) detailed the synthesis and crystal structure of a compound with a similar structure, highlighting features such as intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which are significant for understanding the compound's physical properties and potential applications in materials science (Lee et al., 2009).

Nonlinear Optical Properties

A study by Anandan et al. (2018) explored donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting, indicating the potential of thiophene-based compounds in optoelectronic devices. This research demonstrates the utility of such compounds in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).

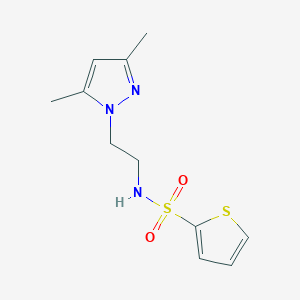

Conductive Polymers and Electrochromic Properties

The electrochemical homopolymerization of thiophene derivatives has been studied, illustrating the compound's contribution to the field of conductive polymers. Sacan et al. (2006) synthesized octanoic acid 2-thiophen-3-yl-ethyl ester, which upon polymerization exhibited electronic transitions leading to color changes with potential electrochromic applications. This research underscores the compound's role in developing materials with tunable optical properties (Sacan et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-thiophen-2-yl-N-(2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c15-13(4-3-12-2-1-8-17-12)14-7-5-11-6-9-16-10-11/h1-4,6,8-10H,5,7H2,(H,14,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIGZQMMTRVERN-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)

![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)